molecular formula C36H18 B085577 Dibenzo[lm,yz]pyranthrene CAS No. 191-06-0

Dibenzo[lm,yz]pyranthrene

Cat. No.: B085577
CAS No.: 191-06-0
M. Wt: 450.5 g/mol
InChI Key: HEVFVANTCWMUMV-UHFFFAOYSA-N
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Description

Dibenzo[lm,yz]pyranthrene is a polycyclic aromatic hydrocarbon with a complex structure consisting of multiple fused benzene rings. This compound is known for its high molecular weight and is one of the isomers of dibenzopyrene. It has significant environmental and health implications due to its potential carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo[lm,yz]pyranthrene typically involves the cyclization of appropriate precursors under high-temperature conditions. One common method includes the cyclodehydrogenation of suitable polycyclic aromatic hydrocarbons. This process often requires catalysts such as palladium or platinum to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and potential health hazards. it can be produced in controlled laboratory settings for research purposes. The process involves stringent safety measures to handle the compound safely .

Chemical Reactions Analysis

Types of Reactions: Dibenzo[lm,yz]pyranthrene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Electrophilic substitution reactions are common, where hydrogen atoms in the aromatic rings are replaced by other atoms or groups, often using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

Dibenzo[lm,yz]pyranthrene has several applications in scientific research:

Mechanism of Action

The mechanism by which Dibenzo[lm,yz]pyranthrene exerts its effects involves its interaction with cellular DNA. The compound can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. It interacts with various molecular targets, including cytochrome P450 enzymes, which metabolize the compound into reactive intermediates. These intermediates can bind to DNA and proteins, disrupting normal cellular functions and leading to toxic effects .

Comparison with Similar Compounds

  • Dibenzo[a,e]pyrene
  • Dibenzo[a,h]pyrene
  • Dibenzo[a,i]pyrene
  • Dibenzo[a,l]pyrene

Comparison: Dibenzo[lm,yz]pyranthrene is unique due to its specific arrangement of aromatic rings, which influences its chemical reactivity and biological effects. Compared to other dibenzopyrenes, it may exhibit different levels of carcinogenicity and environmental persistence. Its unique structure also affects its interaction with biological molecules, making it a distinct compound for research purposes .

Properties

IUPAC Name

decacyclo[17.13.1.14,32.15,9.120,24.02,17.03,14.029,33.013,36.028,35]hexatriaconta-1(32),2(17),3(14),4(34),5,7,9(36),10,12,15,18,20,22,24(35),25,27,29(33),30-octadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H18/c1-5-19-7-3-11-25-29-17-22-14-16-28-24-10-2-6-20-8-4-12-26(32(20)24)30-18-21-13-15-27(23(9-1)31(19)25)35(29)33(21)34(22)36(28)30/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVFVANTCWMUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=CC6=C7C5=C(C=C4)C=C8C7=C(C=C6)C9=CC=CC1=C9C8=CC=C1)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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